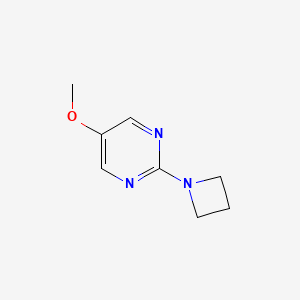

2-(Azetidin-1-yl)-5-methoxypyrimidine

Description

The Strategic Significance of Pyrimidine (B1678525) Scaffolds in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in the landscape of drug discovery and development. nih.gov As an essential building block of nucleic acids (DNA and RNA), pyrimidines are fundamental to life processes, which allows their synthetic derivatives to readily interact with various biological targets like enzymes and genetic material. nih.govresearchgate.net This inherent biocompatibility and structural versatility have established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. researchgate.nettec.mx

Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. nih.govmdpi.comnih.govwisdomlib.org The adaptability of the pyrimidine ring allows for substitutions at multiple positions, which can fine-tune the molecule's biological activity and pharmacokinetic profile. tec.mxnih.gov This has led to the development of numerous FDA-approved drugs incorporating this core, targeting a wide array of diseases. nih.govmdpi.com For instance, 5-fluorouracil (B62378) is a well-known pyrimidine-based antimetabolite used in cancer chemotherapy. researchgate.net The continuous exploration of pyrimidine-based compounds is driven by the need to overcome drug resistance and to develop agents for newly identified biological targets. nih.govtandfonline.com

The significance of the pyrimidine scaffold is not only in its direct biological interactions but also in its role as a bioisostere for other aromatic systems, such as the phenyl group, often improving the medicinal chemistry properties of a lead compound. mdpi.com Researchers continue to synthesize and evaluate novel pyrimidine derivatives, demonstrating the enduring importance and vast potential of this scaffold in creating future therapeutics. tandfonline.comresearchgate.net

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description | Key Examples |

|---|---|---|

| Anticancer | Inhibit the growth of cancer cells, often by acting as antimetabolites that interfere with nucleic acid synthesis or by targeting specific enzymes like kinases. researchgate.netmdpi.com | 5-Fluorouracil, Imatinib, Gefitinib |

| Antiviral | Interfere with viral replication processes. mdpi.com Includes non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. mdpi.com | Zidovudine (AZT), Lamivudine |

| Antimicrobial | Inhibit the growth of or kill bacteria and fungi. wisdomlib.orgresearchgate.net | Trimethoprim, Flucytosine |

| Anti-inflammatory | Reduce inflammation, with some derivatives showing efficacy superior to conventional drugs. wisdomlib.org | Baricitinib |

| CNS Activity | Act on the central nervous system as sedatives, anticonvulsants, or anxiolytics. researchgate.netijpsr.com | Barbiturates, Zaleplon rsc.org |

The Role of Azetidine (B1206935) Motifs as Privileged Heterocyclic Scaffolds in Contemporary Drug Development

Azetidine, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued scaffold in contemporary drug design. rsc.orgnih.gov Initially, its application was limited due to the synthetic challenges associated with its inherent ring strain. nih.govub.bw However, recent advancements in synthetic methodologies have made diversely functionalized azetidines more accessible, unlocking their potential for medicinal chemistry. rsc.orgub.bw

The value of the azetidine motif lies in its unique structural and physicochemical properties. As a small, polar, and rigid scaffold, it can significantly influence a molecule's properties, such as solubility and metabolic stability, while introducing a three-dimensional character that can be crucial for target binding. nih.govenamine.net This conformational rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net The azetidine ring is more stable than its three-membered aziridine (B145994) counterpart, allowing for easier handling and selective functionalization. rsc.org

Incorporating an azetidine moiety can provide novel vectors for exiting a core structure, exploring new binding pockets, and creating unique intellectual property. nih.gov Compounds containing the azetidine ring have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antidiabetic effects, and have been used in agents targeting the central nervous system. nih.gov The successful use of azetidine in drugs like Azelnidipine, an antihypertensive calcium channel blocker, validates its utility and encourages its further application as a favored framework in drug discovery. enamine.netambeed.com

Table 2: Key Attributes of the Azetidine Scaffold in Medicinal Chemistry

| Attribute | Significance in Drug Design |

|---|---|

| Structural Rigidity | Provides conformational constraint, which can improve binding affinity to biological targets by reducing the entropic penalty of binding. enamine.net |

| Three-Dimensionality | Acts as a non-planar spacer, allowing for precise spatial orientation of substituents to optimize interactions with protein binding sites. nih.gov |

| Improved Physicochemical Properties | Can enhance aqueous solubility and metabolic stability, and serve as a bioisosteric replacement for other groups. nih.gov |

| Chemical Stability | More stable and easier to handle than the related aziridine ring, yet reactive enough for controlled chemical modifications. rsc.org |

| Novel Chemical Space | Provides access to new molecular architectures and intellectual property, moving beyond more common heterocyclic scaffolds. nih.gov |

Contextualizing 2-(Azetidin-1-yl)-5-methoxypyrimidine as a Promising Chemical Entity for Academic Investigation

The chemical compound this compound integrates the well-established pyrimidine core with the promising azetidine motif. While specific, in-depth research focusing solely on this exact molecule is not widely documented in peer-reviewed literature, its structure is a logical and compelling subject for academic and industrial investigation. Its potential can be inferred from the known value of its constituent parts.

The structure suggests a synthetic route likely involving the nucleophilic substitution of a leaving group (such as a halogen) at the C2 position of a 5-methoxypyrimidine (B27851) ring by azetidine. The existence of structurally similar compounds, such as 2-(Azetidin-1-yl)-5-bromopyrimidine, in chemical supplier catalogs confirms the synthetic feasibility of this scaffold. cymitquimica.comsynquestlabs.com

The methoxy (B1213986) group at the C5 position of the pyrimidine ring is a common substituent in medicinal chemistry, often introduced to modulate electronic properties and metabolic stability, or to serve as a handle for further functionalization. The azetidine ring at the C2 position introduces a rigid, three-dimensional element that can explore different spatial vectors compared to more traditional, planar amine substituents. This combination could lead to novel structure-activity relationships (SAR) when screened against various biological targets. Given the broad therapeutic potential of both pyrimidine and azetidine derivatives, this compound and its analogues represent a rich area for discovery research, particularly in fields where these individual scaffolds have already shown significant promise, such as oncology, virology, and neuroscience.

Table 3: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| General Class | Heterocyclic Compound |

| Key Features | Pyrimidine Ring, Azetidine Ring, Methoxy Group |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Imatinib |

| Gefitinib |

| Zidovudine (AZT) |

| Lamivudine |

| Trimethoprim |

| Flucytosine |

| Baricitinib |

| Zaleplon |

| Azelnidipine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-5-methoxypyrimidine |

InChI |

InChI=1S/C8H11N3O/c1-12-7-5-9-8(10-6-7)11-3-2-4-11/h5-6H,2-4H2,1H3 |

InChI Key |

MLNARZHZBMSMLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azetidin 1 Yl 5 Methoxypyrimidine and Its Analogues

Foundational Synthetic Routes to Substituted Pyrimidines

The pyrimidine (B1678525) ring is a crucial scaffold in medicinal chemistry, and its synthesis and functionalization have been extensively studied. wuxiapptec.comnih.gov The preparation of substituted pyrimidines often begins with the construction of the heterocyclic ring system, followed by the introduction or modification of substituents. organic-chemistry.orgyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) as a Key Strategy for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups onto the pyrimidine ring. nih.govacs.org This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. nih.gov In the context of pyrimidines, the electron-deficient nature of the ring, caused by the two nitrogen atoms, facilitates nucleophilic attack. stackexchange.com

The regioselectivity of SNAr reactions on di-substituted pyrimidines, such as 2,4-dichloropyrimidines, is a critical consideration. Generally, nucleophilic attack is favored at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.comstackexchange.com However, the regioselectivity can be influenced by the electronic properties of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com Recent studies have also suggested that many SNAr reactions on heterocycles like pyrimidine may proceed through a concerted mechanism rather than a stepwise one. nih.gov

The SNAr reaction is a versatile tool for the synthesis of complex pyrimidine derivatives. For example, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes SNAr reactions with various N-, O-, and S-nucleophiles to yield 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov This highlights the broad applicability of SNAr in generating diverse heterocyclic systems.

Synthetic Approaches to 2,4-Dichloro-5-methoxypyrimidine (B27636) Precursors

The synthesis of the key precursor, 2,4-dichloro-5-methoxypyrimidine, is a critical first step. A common method involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil). chemicalbook.comgoogle.comgoogle.com This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine. chemicalbook.comgoogle.com

The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. The process generally involves refluxing the starting material with the chlorinating agent, followed by quenching with ice and extraction of the product. chemicalbook.com An alternative patented method describes the preparation of 2,4-dihydroxy-5-methoxypyrimidine from ethyl formate (B1220265) and methyl methoxyacetate, followed by reaction with urea. This intermediate is then chlorinated to give the desired product. google.com

Synthetic Strategies for Incorporating Azetidine (B1206935) Moieties onto Heterocyclic Cores

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in medicinal chemistry due to its unique conformational properties and its ability to improve physicochemical properties. rsc.orgrsc.org The incorporation of azetidines onto heterocyclic scaffolds like pyrimidine can be achieved through several synthetic strategies. rsc.org

Direct Coupling of Azetidine Derivatives with Halogenated Pyrimidines

The most direct approach for the synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine is the direct coupling of azetidine with a halogenated pyrimidine precursor, such as 2-chloro-5-methoxypyrimidine. This reaction is a specific example of the SNAr reaction discussed earlier, where azetidine acts as the nucleophile.

The reaction of 2,4-dichloro-5-methoxypyrimidine with azetidine would be expected to show regioselectivity. Based on the general principles of SNAr on pyrimidines, the initial substitution is likely to occur at the more reactive C4 position. To achieve substitution at the C2 position, as required for the target molecule, the C4 position would need to be selectively reacted first or a different starting material, such as 2-chloro-4-substituted-5-methoxypyrimidine, would be employed.

Recent advances have also demonstrated photoinduced coupling methods. For instance, alkylated pyrimidines can be synthesized via a benzophenone-mediated photoinduced coupling between saturated heterocycles and sulfonylpyrimidines, selectively introducing the pyrimidine ring at a C(sp³)–H bond near a heteroatom. nih.gov

Utilization of Specific Azetidine Building Blocks in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. mdpi.com The use of functionalized azetidine building blocks in MCRs can lead to the rapid construction of diverse azetidine-containing heterocycles. For example, a three-component reaction involving azabicyclo[1.1.0]butane, a Michael acceptor, and an alcohol can produce pentasubstituted azetidines. mdpi.com Another multicomponent reaction for synthesizing azetidines utilizes the strain-release functionalization of azabicyclobutanes. thieme-connect.de While not directly reported for the synthesis of this compound, these MCR strategies highlight the potential for developing novel and efficient routes to this and related compounds.

Chemo- and Regioselective Derivatization of the Pyrimidine and Azetidine Rings

Further functionalization of the this compound scaffold can provide access to a wide range of analogues with potentially enhanced biological activities. This requires chemo- and regioselective derivatization of either the pyrimidine or the azetidine ring.

The pyrimidine ring offers several positions for further modification. For example, if a chlorine atom remains at the C4 position, it can be displaced by another nucleophile in a subsequent SNAr reaction. The methoxy (B1213986) group at the C5 position could potentially be demethylated and the resulting hydroxyl group could be further functionalized.

The azetidine ring can also be derivatized. magtech.com.cn The ring-opening of azetidines is a common transformation, often driven by ring strain and influenced by the substituents on the ring. magtech.com.cnresearchgate.net For instance, N-tosyl azetidines can undergo regioselective ring-opening with aryl borates. nih.gov Palladium-catalyzed tandem allylic substitution reactions have been used for the regiodivergent synthesis of various heterocycles including azetidines. hep.com.cn

Below is a table summarizing the synthetic reactions discussed:

| Reaction Type | Starting Materials | Reagents and Conditions | Product(s) | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloropyrimidine, Nucleophile | Varies depending on nucleophile | 2- or 4-Substituted Pyrimidine | Regioselectivity is key; C4 is generally more reactive. wuxiapptec.comstackexchange.com |

| Chlorination | 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃, N,N-dimethylaniline | 2,4-Dichloro-5-methoxypyrimidine | A standard method for preparing the key precursor. chemicalbook.comgoogle.com |

| Azetidine Coupling | 2-Chloro-5-methoxypyrimidine, Azetidine | Base, Solvent | This compound | Direct formation of the target compound via SNAr. |

| Multi-Component Reaction | Azabicyclo[1.1.0]butane, Michael Acceptor, Alcohol | - | Pentasubstituted Azetidines | Efficient one-pot synthesis of complex azetidines. mdpi.com |

| Azetidine Ring Opening | N-Tosyl Azetidine, Aryl Borate | - | β-Aryloxy Amines | Demonstrates the reactivity of the azetidine ring. nih.gov |

Peripheral Modifications on the Azetidine Ring

Once the this compound core is assembled, further functionalization can be achieved by targeting the azetidine ring. The reactivity of the azetidine ring is influenced by its ring strain, which can be harnessed for various transformations.

N-Functionalization: The nitrogen atom of the azetidine ring, being a secondary amine once incorporated into the pyrimidine structure, can potentially undergo further reactions. However, its reactivity is significantly modulated by its connection to the electron-deficient pyrimidine ring.

C-H Functionalization: Direct C-H functionalization of the azetidine ring itself is a challenging but emerging area. In related N-aryl azetidine systems, the azetidine ring has been shown to act as a directing group for ortho-lithiation on the aryl ring. nih.gov This suggests the potential for directed functionalization of the pyrimidine ring, although direct C-H activation on the azetidine ring is less common.

Ring-Opening Reactions: The strained four-membered azetidine ring can undergo nucleophilic ring-opening reactions to yield substituted acyclic amine derivatives. rsc.org This approach allows for the introduction of a variety of functional groups. For instance, treatment with different nucleophiles can lead to the formation of γ-amino alcohols or other functionalized amines. bhu.ac.in

Table 1: Examples of Peripheral Modifications on Azetidine Rings in Heterocyclic Systems

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| N-Arylazetidine | n-Hexyllithium, Electrophile (E) | ortho-E-N-Arylazetidine | Directed ortho-metalation | nih.govlookchem.com |

| Azetidin-2-one (B1220530) (β-lactam) | Secondary Amine | 3-Arylaminopropionamide | Nucleophilic Ring-Opening | rsc.org |

| N-Boc-azetidine | p-TsOH, Primary Amine | Functionalized Pyrrole | Ring-Opening/Rearrangement | rsc.org |

Substitutions and Functionalization of the Pyrimidine Core

The pyrimidine core of this compound offers several positions for further substitution and functionalization, allowing for the fine-tuning of the molecule's properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds. tcichemicals.com For instance, if a halogen is present on the pyrimidine ring (e.g., at the C4 or C6 position), it can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. Pyrimidine-2-sulfinates have also been developed as effective coupling partners in such reactions. tcichemicals.com

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring is an atom-economical approach to introduce new substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to certain C-H activation strategies. For example, palladium-catalyzed C-H arylation or olefination at the C5-position of N-alkylpyrimidin-2-amines has been reported. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If additional leaving groups are present on the pyrimidine ring, they can be displaced by various nucleophiles. The regioselectivity of these reactions is generally governed by the electronic properties of the pyrimidine ring, with the C4 and C6 positions being typically more reactive towards nucleophilic attack than the C5 position.

Table 2: Examples of Substitutions on the Pyrimidine Core

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 5-Bromopyrimidine | 1. n-BuLi, 2. Triisopropylborate | 5-Pyrimidylboronic acid | Lithium-halogen exchange | nih.gov |

| 4,6-Dichloropyrimidine | Heteroarylboronic acid, Pd(PPh3)2Cl2, Na2CO3 | 4,6-Di(heteroaryl)pyrimidine | Suzuki-Miyaura Coupling | nih.gov |

| N-(alkyl)pyrimidin-2-amine | Aryl halide, Pd(OAc)2 | N-(alkyl)-5-arylpyrimidin-2-amine | C-H Arylation | nih.gov |

| 2,4-Dichloropyrimidine | Morpholine | 2-Chloro-4-morpholinopyrimidine | Nucleophilic Aromatic Substitution | bhu.ac.in |

Skeletal Diversification Approaches Applied to Pyrimidine-Azetidine Systems

Skeletal diversification involves modifying the core ring structure of the molecule, leading to significant changes in its three-dimensional shape and properties.

Ring Expansion: Azetidine rings can undergo ring expansion reactions to form larger heterocycles. For example, the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines can lead to a [3+1] ring expansion to yield methylene azetidines, suggesting a potential pathway for modifying the azetidine portion of the pyrimidine-azetidine system. nih.gov Photochemical rearrangements of azetidine ketones can also lead to ring expansion to form pyrroles. bhu.ac.in

Ring Contraction/Rearrangement: The pyrimidine ring itself can be induced to undergo rearrangement. For instance, pyrimidines can be converted into pyridines through a deconstruction-reconstruction strategy involving the formation of N-arylpyrimidinium salts followed by cleavage and recyclization. escholarship.org Another documented transformation is the conversion of pyrimidines into pyrazoles via a formal carbon deletion, which proceeds under relatively mild conditions.

Table 3: Examples of Skeletal Diversification of Azetidine and Pyrimidine Systems

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Methylene Aziridine (B145994) | Rhodium Carbene | Methylene Azetidine | [3+1] Ring Expansion | nih.gov |

| Azetidine Ketone | UV light | Pyrrole | Photochemical Rearrangement | bhu.ac.in |

| Pyrimidine | 1. N-Arylation, 2. Cleavage, 3. Acetyltrimethylsilane, NH4OAc/AcOH | Pyridine (B92270) | Deconstruction-Reconstruction | escholarship.org |

| Pyrimidine | 1. Triflylation, 2. Hydrazine | Pyrazole | Skeletal Rearrangement |

These advanced synthetic methodologies provide a versatile toolkit for the synthesis and diversification of this compound and its analogues, enabling the exploration of their chemical space for various applications.

Elucidation of Structure Activity Relationships Sar for 2 Azetidin 1 Yl 5 Methoxypyrimidine Derivatives

Influence of Azetidine (B1206935) Ring Substituents on Biological Potency and Selectivity

The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, is a common strategy in drug design to introduce conformational rigidity. nih.govlifechemicals.com This small, saturated ring system offers a stable yet strained scaffold that can significantly influence a molecule's interaction with its biological target. rsc.org Its properties are largely driven by a ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more flexible, unreactive pyrrolidines. rsc.org

The non-planar, puckered conformation of the azetidine ring plays a crucial role in defining the spatial orientation of its substituents. This conformational restriction can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity. nih.gov When the azetidine ring is substituted, for example at the 2- and 4-positions, it can create distinct stereoisomers (cis and trans). The geometry of these substituents is critical; for instance, 2,4-cis-disubstituted azetidines can create a concave, rigid platform that can strongly influence the stereoselectivity of chemical reactions and, by extension, biological interactions. nih.gov

The stereochemistry of substituents on the azetidine ring can dictate the molecule's ability to fit into a binding pocket. The absolute configuration (R or S) at chiral centers on the ring can lead to significant differences in biological activity, as one enantiomer may have a much higher affinity for the target than the other. Computational studies and X-ray crystallography have been used to determine the preferred conformations and absolute stereochemistry of substituted azetidine derivatives, revealing how specific spatial arrangements are crucial for achieving desired biological outcomes. nih.gov For drug designers, controlling the stereochemistry of the azetidine ring is a key tool for optimizing potency and selectivity. sciencedaily.com

In medicinal chemistry, the choice of a saturated N-heterocycle can profoundly affect a compound's activity profile. The substitution of the 2-position of a pyrimidine (B1678525) with an azetidine, pyrrolidine (B122466) (five-membered), or piperidine (B6355638) (six-membered) ring introduces distinct structural and conformational properties.

The azetidine ring is the smallest and most rigid of the three. rsc.org Its constrained nature limits the number of accessible conformations, which can be advantageous if the resulting geometry is optimal for target binding. nih.gov However, this rigidity can also be a disadvantage if it prevents the molecule from adopting the necessary conformation to interact with the target.

In contrast, the five-membered pyrrolidine ring is more flexible than azetidine but less so than piperidine. rsc.org This intermediate flexibility can sometimes provide a better balance between conformational pre-organization and the ability to adapt to the binding site. Studies comparing different ring sizes have shown varied results depending on the specific target. For example, in the development of lincosamide antibiotics, derivatives with an azetidine ring at position 1 showed different activity profiles compared to those with larger rings. nih.gov

The six-membered piperidine ring offers the greatest conformational flexibility, which can allow for more extensive interactions within a binding pocket. mdpi.com However, this flexibility comes at a higher entropic cost upon binding, which may decrease affinity compared to more rigid analogues. The choice between a four-, five-, or six-membered ring is therefore a critical optimization step, balancing rigidity, flexibility, and the specific geometric requirements of the biological target.

Table 1: Comparison of Saturated N-Heterocycles in Drug Design This table provides a generalized comparison based on principles of medicinal chemistry.

| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain | High (~25.4 kcal/mol) rsc.org | Low (~5.4 kcal/mol) rsc.org | Very Low |

| Conformational Flexibility | Low (Rigid) | Medium | High |

| Key Advantage | Pre-organizes substituents into a fixed conformation, reducing entropic penalty of binding. nih.gov | A balance between rigidity and flexibility. | Can adopt multiple conformations to maximize interactions with a binding site. mdpi.com |

| Potential Disadvantage | Rigidity may prevent optimal binding conformation. | May not be rigid enough for optimal pre-organization. | High flexibility can lead to a significant entropic penalty upon binding. |

The Critical Role of the Methoxy (B1213986) Group at Pyrimidine C-5 in Ligand-Target Interactions

The substituent at the C-5 position of the pyrimidine ring can significantly modulate a molecule's electronic properties and its ability to form key interactions with a biological target. researchgate.net A methoxy (-OCH₃) group at this position is an electron-donating group, which can influence the reactivity and binding affinity of the entire molecule. nih.gov

Systematic Modifications to the Pyrimidine Ring and their Impact on SAR

Halogenation, especially chlorination, of the pyrimidine ring is a common and impactful modification. A chlorine atom at the C-4 position acts as an electron-withdrawing group, which alters the electron density of the ring system. This can increase the molecule's metabolic stability and potency. nih.gov

The C-4 chlorine is also a versatile chemical handle. It is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various other functional groups, such as amines. mdpi.comresearchgate.net This synthetic utility makes 4-chloro-pyrimidines valuable intermediates in the creation of compound libraries for screening.

The introduction of a chlorine atom can directly impact biological activity. In some series of 2-aminopyrimidine (B69317) derivatives, a C-4 chloro substitution was found to be important for inhibitory activity. nih.govmdpi.com The data below illustrates how substitutions on a 2,4-diaminopyrimidine (B92962) core, including chlorine, affect biological activity against β-Glucuronidase.

Table 2: In Vitro β-Glucuronidase Inhibition of Substituted 2,4-Diaminopyrimidine Derivatives Data extracted from a study on 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives. mdpi.com

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

| 12 | 4-Chloro | 254.3 ± 1.25 |

| 13 | 3-Chloro | 177.5 ± 2.12 |

| 19 | 5-Chloro-2-methyl | 175.4 ± 3.10 |

| 20 | 2,4-Dimethyl | > 500 (Inactive) |

As shown in the table, halogenated derivatives (compounds 12, 13, and 19) displayed inhibitory activity, whereas the dimethyl-substituted compound (20) was inactive, highlighting the positive contribution of the halogen atoms in this particular scaffold. mdpi.com

The introduction of alkyl groups onto the pyrimidine core can influence biological activity through both steric and electronic effects. rsc.org Sterically, the size and bulk of the alkyl group can affect how the molecule fits into a binding pocket. A small alkyl group like methyl may be well-tolerated, while a larger, bulkier group like tert-butyl could cause steric clashes that reduce or abolish activity. researchgate.net

Electronically, alkyl groups are weakly electron-donating. This can influence the basicity (pKa) of the pyrimidine ring's nitrogen atoms. Studies on alkyl-substituted pyridines and pyrimidines have shown that increasing the size and number of alkyl groups generally increases basicity, but this effect can be counteracted by steric hindrance, which can impede protonation or solvation. researchgate.net For example, 2,4,6-tri-t-butylpyrimidine was found to be a much weaker base than expected due to steric hindrance around the nitrogen atoms. researchgate.net

In some pyrimidopyrimidine series, the presence of small alkyl groups, such as methyl or ethyl at the C-5 position, was found to be essential for potent anti-inflammatory activity, demonstrating that even minor steric and electronic changes can have significant biological consequences. nih.gov

Investigation of Bioisosteric Replacements within the 2-(Azetidin-1-yl)-5-methoxypyrimidine Scaffold

The strategic modification of a lead compound through bioisosteric replacements is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov For the this compound scaffold, bioisosteric replacements of the azetidine ring, the 5-methoxy group, and the pyrimidine core itself can be explored to modulate biological activity. While specific research on this exact scaffold is limited, general principles from related series of compounds, such as 2-aminopyrimidines and other heterocyclic systems, provide a framework for predicting the outcomes of such modifications. nih.govrsc.org

Bioisosteric Replacement of the 2-Azetidinyl Moiety:

The 2-azetidinyl group is a four-membered saturated heterocycle that can be replaced by other small aliphatic rings to explore the impact on biological activity. nih.gov Common bioisosteres for the azetidine ring include cyclopropyl, cyclobutyl, oxetane (B1205548), and other small N-heterocyclic rings like pyrrolidine and piperidine. These modifications can influence factors such as ring strain, basicity, and the vector projection of substituents, which in turn can affect binding to a biological target.

For instance, in other series of biologically active compounds, the replacement of a cyclobutyl group with an oxetane has been shown to decrease the basicity and lipophilicity of nearby amines, leading to reduced off-target effects, such as hERG inhibition, while maintaining or improving metabolic stability. The introduction of small rings like azetidine and oxetane can also introduce three-dimensionality to the molecule, which can be advantageous for target binding.

Hypothetical SAR Data for Azetidine Ring Bioisosteres:

| Compound | R Group (Bioisosteric Replacement) | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | Azetidinyl | 50 | Baseline activity |

| 2 | Cyclopropyl | 150 | Altered ring strain and vector of substituents |

| 3 | Cyclobutyl | 100 | Increased lipophilicity, similar spatial arrangement |

| 4 | Oxetanyl | 75 | Introduction of a hydrogen bond acceptor, altered electronics |

| 5 | Pyrrolidinyl | 80 | Larger ring size, potential for different binding interactions |

| 6 | Piperidinyl | 200 | Increased steric bulk, may lead to unfavorable interactions |

Bioisosteric Replacement of the 5-Methoxy Group:

The 5-methoxy group on the pyrimidine ring is a key feature that can be targeted for bioisosteric replacement to modulate electronic properties, metabolic stability, and hydrogen bonding capacity. Aryl ethers, such as the methoxy group, can be susceptible to metabolic O-dealkylation. Therefore, replacing it with more metabolically stable groups is a common strategy.

Bioisosteres for the methoxy group include the hydroxyl, fluoro, and difluoromethyl groups. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with a biological target. A fluorine atom is a classic bioisostere for a hydroxyl group or a hydrogen atom and is often used to block metabolism at a specific position due to the strength of the C-F bond. The difluoromethyl group serves as a lipophilic hydrogen bond donor and can act as a metabolically stable mimic of a methoxy group.

Hypothetical SAR Data for 5-Methoxy Group Bioisosteres:

| Compound | R' Group (Bioisosteric Replacement) | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | -OCH3 (Methoxy) | 50 | Baseline activity |

| 7 | -OH (Hydroxyl) | 40 | Potential for new hydrogen bonding interactions |

| 8 | -F (Fluoro) | 65 | Altered electronics and potential for halogen bonding |

| 9 | -CHF2 (Difluoromethyl) | 55 | Metabolically stable mimic with altered lipophilicity |

| 10 | -CH3 (Methyl) | 120 | Increased lipophilicity, loss of hydrogen bond acceptor |

Bioisosteric Replacement of the Pyrimidine Core:

The pyrimidine ring itself can be replaced with other heterocyclic systems to explore different electronic distributions and hydrogen bonding patterns. arkat-usa.orgunisi.it Potential bioisosteres for the pyrimidine core include other diazines like pyridazine (B1198779) and pyrazine (B50134), as well as other aromatic heterocycles such as pyridine (B92270) or even fused bicyclic systems. Such changes would fundamentally alter the scaffold and its interaction with biological targets. For example, the arrangement of nitrogen atoms in pyridazine and pyrazine would change the hydrogen bonding capabilities and the dipole moment of the molecule compared to the 1,3-arrangement in pyrimidine. rsc.org

The investigation of these bioisosteric replacements is crucial for optimizing the pharmacological profile of the this compound scaffold. Through systematic modifications, it is possible to fine-tune the properties of the molecule to achieve the desired therapeutic effect.

Computational and Theoretical Chemistry Insights into 2 Azetidin 1 Yl 5 Methoxypyrimidine

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov This technique is often used to refine and validate the results of molecular docking studies.

In studies of related compounds, MD simulations have been instrumental. For instance, MD simulations of thiazolopyrimidine derivatives bound to the corticotrophin-releasing factor receptor 1 (CRFR1) were used to investigate the stability of the ligand-receptor complex. nih.gov Similarly, MD simulations have been applied to azetidin-2-one (B1220530) derivatives to further understand their interactions with target proteins. dergipark.org.tr

An MD simulation of 2-(Azetidin-1-yl)-5-methoxypyrimidine bound to a hypothetical protein target would involve:

Placing the docked complex in a simulation box with water molecules and ions.

Running the simulation for a specific time period (e.g., nanoseconds).

Analyzing the trajectory to assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the system.

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions) in Biological Milieu

The biological activity of a molecule is fundamentally governed by its intermolecular interactions with its target. Computational methods are adept at predicting and characterizing these interactions.

For a molecule like this compound, several types of intermolecular interactions would be anticipated within a biological environment:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The azetidine (B1206935) ring and the methyl group of the methoxy moiety can participate in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-π Stacking: The pyrimidine ring, being an aromatic system, could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Computational tools like molecular docking and MD simulations explicitly model these interactions, providing a detailed picture of how a ligand binds to its target. Analysis of these interactions is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective molecules.

In Vitro Biological Activity and Molecular Mechanisms of 2 Azetidin 1 Yl 5 Methoxypyrimidine

Target Identification and Validation through Mechanistic Studies

The pyrimidine (B1678525) core is a versatile starting point for the development of inhibitors targeting various enzyme families. nih.govacs.org Mechanistic studies on structurally related compounds have provided insights into the potential targets of 2-(azetidin-1-yl)-5-methoxypyrimidine, pointing towards two key areas: kinase inhibition and deubiquitinase modulation.

Kinase Inhibition Profiling and Specificity

The pyrimidine structure is a well-established hinge-binding motif for many human kinases, which can sometimes lead to poor selectivity. nih.govacs.org However, strategic modifications to the pyrimidine ring can enhance target specificity. acs.org

Mutations in the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) are linked to heritable pulmonary arterial hypertension, making it a key therapeutic target. nih.gov While direct studies on this compound's effect on BMPR2 are not available, research on other pyrimidine derivatives suggests a potential for interaction. For instance, studies on pyrimidine-based compounds have identified potent inhibitors for understudied kinases, including some from the same family as BMPR2, such as BMP2K. nih.gov

Furthermore, a study focused on novel pyrimidine derivatives as bone anabolic agents demonstrated that these compounds could promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov This indicates that pyrimidine-based molecules can modulate BMP signaling, a pathway in which BMPR2 is a critical component. The study identified compound 18a as a potent agent that upregulates the expression of osteogenic genes. nih.gov

Table 1: In Vitro Osteogenic Activity of a Pyrimidine Derivative

| Compound | In Vitro Efficacy | In Vivo Efficacy | Mechanism of Action |

| 18a | 1 pM | 5 mg kg⁻¹ | Upregulation of osteogenic genes via BMP2/SMAD1 signaling pathway |

Data sourced from a study on pyrimidine derivatives as bone anabolic agents. nih.gov

A significant challenge with pyrimidine-based kinase inhibitors is achieving kinome-wide selectivity. nih.govacs.org The conserved nature of the ATP-binding site in kinases means that inhibitors designed for one kinase can often interact with others. researchgate.net However, modifications at the 5-position of the pyrimidine core, as seen in this compound, have been shown to improve selectivity. acs.org

Kinome-wide profiling of pyrimidine-based inhibitors has revealed that while some compounds are promiscuous, others can be highly specific. nih.gov For example, a screen of 65 compounds against 70-80 protein kinases showed a range of selectivity profiles. nih.gov The selectivity of a kinase inhibitor is often quantified using a selectivity score (S), which is calculated by dividing the number of kinases inhibited with a certain potency by the total number of kinases tested. nih.gov This highlights the possibility of developing selective inhibitors based on the pyrimidine scaffold.

Deubiquitinase Inhibition and Associated Molecular Pathways

Recent research has highlighted the potential of pyrimidine-based compounds to inhibit deubiquitinating enzymes (DUBs), which are crucial regulators of protein stability and function.

The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key player in the DNA damage response, particularly in the Fanconi anemia and translesion synthesis pathways. nih.govnih.govnih.gov Inhibition of USP1/UAF1 has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govnih.gov

Several pyrimidine-based compounds have been identified as potent and selective inhibitors of USP1/UAF1. One such inhibitor, ML323 , is a cell-permeable triazolylbenzyl-pyrimidinamine compound that acts as a reversible, allosteric inhibitor of the USP1/UAF1 complex. nih.govmerckmillipore.com It demonstrates excellent selectivity over other DUBs and kinases. merckmillipore.com The inhibition of USP1/UAF1 by compounds like ML323 has been shown to block the cell cycle in the S phase and sensitize cisplatin-resistant non-small cell lung cancer cells to treatment. nih.govmerckmillipore.com

Table 2: In Vitro Inhibition of USP1/UAF1 by a Pyrimidine-Based Inhibitor

| Compound | IC₅₀ (Ub-Rhodamine assay) | IC₅₀ (K63-linked diubiquitin assay) | IC₅₀ (Ub-PCNA assay) | Mechanism of Inhibition |

| ML323 | 76 nM | 174 nM | 820 nM | Allosteric and Reversible |

Data sourced from studies on the USP1/UAF1 inhibitor ML323. merckmillipore.com

The USP1/UAF1 complex promotes homologous recombination repair, and its inhibition can disrupt this process. nih.govnih.gov Studies have shown that the complex interacts with RAD51AP1, a protein involved in homologous recombination. nih.gov

A key substrate of the USP1/UAF1 complex is monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA-Ub). nih.gov Deubiquitination of PCNA is a critical step in the DNA damage response. Inhibition of USP1/UAF1 leads to an accumulation of PCNA-Ub. medivir.com Therefore, the levels of monoubiquitinated PCNA serve as a reliable cellular marker for the inhibition of USP1/UAF1 activity.

Inhibition of USP1/UAF1 by compounds such as ML323 has been shown to increase the levels of PCNA-Ub, confirming target engagement within cells. nih.gov This modulation of PCNA ubiquitination is directly linked to the observed sensitization of cancer cells to DNA damaging agents. nih.gov

Exploration of Other Potential Enzyme and Receptor Interactions

The pyrimidine scaffold is a versatile building block known to interact with a wide array of biological targets. researchgate.netmdpi.com Its structural similarity to endogenous nucleobases allows pyrimidine derivatives to engage with genetic material, enzymes, and other biopolymers within the cell. nih.gov Research into related heterocyclic compounds, including those containing azetidine (B1206935) rings, has revealed a broad spectrum of pharmacological activities. nih.gov

Derivatives built upon the pyrimidine scaffold have shown potential for interacting with targets within the central nervous system. In one study, novel derivatives of 4-aminopyrazolo[3,4-d]pyrimidine were evaluated for their growth inhibitory activities against a panel of 60 human tumor cell lines, which included a CNS cancer panel. rsc.org Furthermore, a library of aminopyrimidine analogs was developed to identify inhibitors of understudied kinases, some of which are implicated in driving neurodegeneration. acs.org This research highlights the capacity of the pyrimidine core to serve as a foundation for molecules that can penetrate and act on cellular targets within the CNS. acs.org

The pyrimidine moiety is a cornerstone in the development of antimicrobial and antiviral agents due to its prevalence in compounds with diverse mechanisms of action. nih.gov Scientists have successfully synthesized numerous pyrimidine derivatives with significant activity against various pathogens. nih.govresearchgate.net

Antimicrobial Activity: Pyrimidine-containing compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govias.ac.in For instance, certain pyrimidine derivatives have shown promising activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov The antimicrobial potential stems from the ability of these heterocyclic structures to interfere with essential bacterial processes. nih.gov Studies on modified pyrimidine nucleosides revealed that their mechanism can involve the enhanced production of intracellular reactive oxygen species (ROS) in bacteria. bohrium.com

Antiviral Activity: A wide variety of pyrimidine molecules have been produced and tested for antiviral activity, showing inhibition against a broad spectrum of viruses, including influenza virus, hepatitis C virus (HCV), and human coronavirus 229E (HCoV-229E). mdpi.comnih.gov The pyrimidino[4,5-d]pyrimidine scaffold, in particular, has been identified as a promising framework for designing novel antiviral agents. mdpi.com The mechanism of action for some antiviral pyrimidines involves the inhibition of viral DNA polymerases. nih.gov

Table 1: Examples of Antimicrobial and Antiviral Activity in Pyrimidine Scaffolds

| Scaffold/Compound Type | Activity Type | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidino[4,5-d]pyrimidines | Antiviral | Human Coronavirus 229E (HCoV-229E) | Compounds with a cyclopropylamino group showed remarkable efficacy. | mdpi.com |

| Thienopyrimidines | Antimicrobial | E. coli, B. subtilis, P. aeruginosa | Some derivatives demonstrated antibacterial activity comparable to ampicillin. | researchgate.net |

| Modified Pyrimidine Nucleosides (e.g., ara-CMP) | Antimicrobial | Sarcina lutea, Bacillus cereus | ara-CMP was the most effective growth inhibitor for these Gram-positive strains. | bohrium.com |

| General Pyrimidine Derivatives | Antiviral | Influenza, RSV, Dengue, Herpes, HIV | A broad range of pyrimidine molecules have been developed and tested against these viruses. | nih.gov |

| Bis(4,6-dimethylpyrimidin-2-ylthio)benzene derivatives | Antimicrobial & Antifungal | B. subtilis, E. coli, S. aureus, Aspergillus niger | Showed significant activity with MIC values as low as 62.5 μg/mL against B. subtilis. | nih.gov |

Comprehensive In Vitro Pharmacological Profiling

A thorough in vitro pharmacological evaluation is essential to characterize the biological activity of novel chemical entities. For compounds built on a pyrimidine scaffold, this typically involves a tiered approach, starting with broad screening in biochemical assays to identify inhibitory potential, followed by more complex cellular assays to understand functional effects in a biological context. acs.orgresearchgate.net

Biochemical assays are fundamental for determining the direct interaction between a compound and a purified biological target, such as an enzyme or receptor. These assays are crucial for quantifying inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

For pyrimidine derivatives, a common approach involves screening against a panel of protein kinases, as the pyrimidine core is a well-established "hinge-binding motif" accommodated by many human kinases. acs.org Beyond kinases, pyrimidine-based compounds have been evaluated for their inhibitory effects on other enzymes, including:

Lipoxygenase (LOX): As a study of anti-inflammatory activity, some pyrimidine derivatives were tested for their ability to inhibit soybean lipoxygenase, with some demonstrating high potency. mdpi.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were assessed for their ability to inhibit AChE activity. nih.gov

α-Amylase and α-Glucosidase: To explore anti-diabetic potential, pyrimidine compounds have been screened for their inhibitory effects on these carbohydrate-metabolizing enzymes. nih.gov

These assays provide quantitative data (IC₅₀ values) that are critical for establishing structure-activity relationships (SAR) and selecting promising candidates for further study. acs.org

Table 2: Examples of Inhibitory Potencies of Pyrimidine Derivatives in Biochemical Assays

| Compound Type | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | PIM-1 Kinase | 11.4 nM | rsc.org |

| Piperidine (B6355638) Pyrimidine Cinnamic Acid Amide (Compound 9) | Soybean Lipoxygenase | 1.1 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidine Derivative (2a) | Lipoxygenase | 42 µM | researchgate.net |

| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) | Acetylcholinesterase (AChE) | 3.15 mg/mL | nih.gov |

| Thiazole-benzothiazole-pyrimidine conjugate | MCF-7 Cancer Cell Line | 3.01 µM | mdpi.com |

Following initial biochemical screening, enzymatic and cellular assays are employed to characterize the functional consequences of target engagement in a more physiologically relevant environment. These assays are critical for confirming that potent biochemical inhibition translates into a desired biological effect at the cellular level.

Enzymatic Assays in a Cellular Context: While purified enzyme assays are a starting point, it is crucial to confirm target engagement within intact cells. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein target in live cells, providing a simultaneous assessment of cell permeability and intracellular binding affinity. acs.org This is important because potent enzymatic inhibition does not always translate to potent target engagement in a cellular environment. acs.org

Cellular Assays for Functional Outcomes: A wide range of cellular assays are used to profile the functional effects of pyrimidine derivatives:

Cytotoxicity and Viability Assays: The MTT assay is commonly used to measure the cytotoxic effects of compounds on cancer cell lines (e.g., A549, MCF-7, HepG2) or to assess viability in non-cancerous cells. researchgate.netrsc.orgnih.gov

Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, assays that measure markers like caspase-3 activation are employed. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine if a compound causes cell cycle arrest at a specific phase (e.g., G2/M phase), a common mechanism for anticancer agents. rsc.org

Phenotypic and Pathway Analysis: High-content screening methods like the Cell Painting Assay (CPA) can provide an unbiased morphological profile of a compound's effect, helping to identify its mechanism of action by comparing its "fingerprint" to those of reference compounds with known targets, such as inhibitors of pyrimidine biosynthesis. d-nb.info

These functional assays provide a comprehensive picture of a compound's cellular activity, linking direct target inhibition to a measurable biological outcome.

Table 3: Common Cellular Assays for Functional Characterization of Pyrimidine Derivatives

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| MTT Cell Viability/Cytotoxicity Assay | Measures the effect of a compound on cell proliferation and survival. | Evaluating the cytotoxicity of pyrido[2,3-d]pyrimidines against MCF-7 and HepG2 cancer cells. | rsc.org |

| NanoBRET™ Target Engagement Assay | Quantifies compound binding to a kinase target within living cells. | Confirming cellular engagement of aminopyrimidine inhibitors with the TBK1 kinase. | acs.org |

| Caspase-3 Assay | Detects the activation of a key executioner enzyme in the apoptosis pathway. | Showing that azetidin-2-one (B1220530) derivatives induce apoptosis in B16F10 melanoma cells. | nih.gov |

| Cell Painting Assay (CPA) | Provides a morphological fingerprint to identify a compound's mechanism of action. | Identifying inhibitors of de novo pyrimidine biosynthesis by matching their profile to known inhibitors. | d-nb.info |

| Alkaline Phosphatase (ALP) Activity Assay | Screens for compounds that promote osteoblast differentiation. | Used as a primary screen for pyrimidine derivatives designed as bone anabolic agents. | nih.gov |

Future Directions in Research and Development of 2 Azetidin 1 Yl 5 Methoxypyrimidine

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

The future development of 2-(azetidin-1-yl)-5-methoxypyrimidine would hypothetically commence with the systematic design and synthesis of novel analogues. This process would aim to enhance its biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties. Medicinal chemists would likely explore modifications at three key positions: the azetidine (B1206935) ring, the pyrimidine (B1678525) core, and the methoxy (B1213986) group.

Potential Modifications and Expected Outcomes:

| Position of Modification | Potential Change | Rationale |

| Azetidine Ring | Substitution at the 3-position | To probe for additional binding interactions and modulate lipophilicity. |

| Ring expansion or contraction | To alter the conformational rigidity and vector of substituents. | |

| Pyrimidine Core | Isosteric replacements (e.g., with a pyridine) | To explore different hydrogen bonding patterns and electronic properties. |

| Introduction of diverse substituents at other positions | To improve target affinity and selectivity. | |

| Methoxy Group | Replacement with other alkoxy groups, amines, or halogens | To modulate metabolic stability, solubility, and target interactions. |

The synthesis of these new analogues would likely employ modern synthetic methodologies, potentially including microwave-assisted organic synthesis to accelerate the generation of a diverse chemical library for biological screening.

Advanced Computational-Experimental Integration for Rational Drug Design

In the absence of established data, a rational drug design program for this compound would heavily rely on an integrated computational and experimental approach. nih.gov This synergy allows for the prioritization of synthetic targets, thereby saving time and resources.

Initially, in silico methods would be employed to predict the compound's potential biological targets. Techniques such as reverse docking and pharmacophore modeling could screen the compound against a vast library of known protein structures. Once a potential target is identified, molecular docking and molecular dynamics simulations would be used to predict the binding mode and affinity of designed analogues. researchgate.net These computational predictions would then guide the synthesis of a focused set of compounds.

The synthesized analogues would be subjected to in vitro biological assays to validate the computational predictions. The experimental data would then be fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of more potent and selective compounds.

Uncovering Additional Biological Targets and Therapeutic Applications

A significant area of future research would be the elucidation of the biological targets of this compound and the subsequent exploration of its therapeutic potential. Phenotypic screening, where the compound is tested across a wide range of cell-based assays representing various diseases, could reveal unexpected activities.

If a specific biological activity is identified, target deconvolution techniques would be employed to pinpoint the molecular target. Methods such as chemical proteomics, affinity chromatography, and genetic approaches could be utilized. The identification of a novel biological target would open up new avenues for therapeutic applications. For instance, if the compound is found to inhibit a particular kinase, it could be investigated as a potential anti-cancer agent. Similarly, if it modulates a receptor in the central nervous system, its potential for treating neurological disorders could be explored.

Leveraging the this compound Scaffold in Advanced Medicinal Chemistry Approaches

The this compound structure represents a potentially valuable scaffold for more advanced medicinal chemistry strategies.

Scaffold hopping is a powerful technique in drug discovery used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This strategy is particularly useful for improving physicochemical properties, overcoming patent limitations, and discovering new intellectual property. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.